![molecular formula C20H15ClF2N4O2S B2811381 N-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251704-12-7](/img/structure/B2811381.png)
N-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of triazole, a class of heterocyclic compounds . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, triazole derivatives are generally synthesized via aromatic nucleophilic substitution . For example, a similar compound, 4-Chloro-8-methyl-[1,2,4]-triazolo-[4,3-a]-quinoxaline-1-amine, was synthesized by adding it to a mixture of acetic anhydride and acetic acid, which was then refluxed for 2 hours .Scientific Research Applications
Thermal Infrared Measurement and Ecosystem Health
Research has explored substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share a core structure with the compound , for their potential use in agriculture, particularly as herbicides. These compounds demonstrate excellent herbicidal activity across a broad spectrum of vegetation at low application rates, suggesting potential applications in managing plant health and ecosystem stability (Moran, 2003).
Herbicide Crystal Structure and Activity
Another study focuses on the crystal structure of a related herbicide, flumetsulam, highlighting the interactions within the crystal structure that may contribute to its herbicidal activity. Understanding these structural aspects can inform the design of new compounds with optimized efficacy and safety profiles (Hu, Chen, Liu, & Yang, 2005).
Antifungal and Insecticidal Activities
The synthesis and biological activity of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, which is structurally similar to the compound of interest, have been investigated for their antifungal and insecticidal activities. This research highlights the potential for developing new agricultural chemicals based on this core structure to protect crops against pests and diseases (Xu et al., 2017).
Mechanisms of Herbicidal Selectivity
Studies into the uptake and metabolism of 1,2,4-triazolo[1,5-a] pyrimidines reveal insights into the selective action of these compounds as herbicides. Understanding the factors that contribute to their selectivity can guide the development of targeted herbicides that minimize impact on non-target species (Hodges, Boer, & Avalos, 1990).
Future Directions
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N4O2S/c1-13-24-25-20-19(7-4-10-26(13)20)30(28,29)27(12-14-5-2-3-6-16(14)21)15-8-9-17(22)18(23)11-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHJFDTZGIJZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC=C3Cl)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2811299.png)
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811300.png)
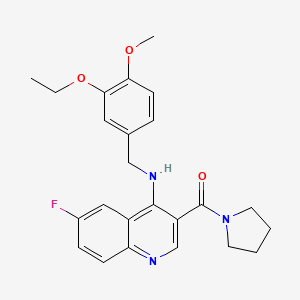
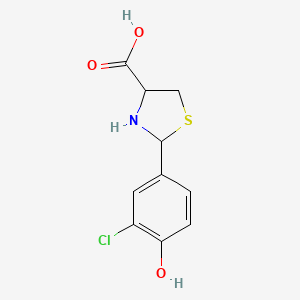
![(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B2811305.png)
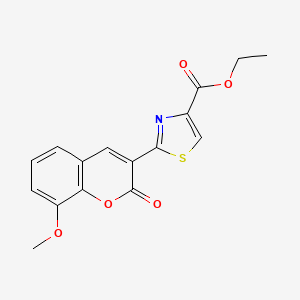
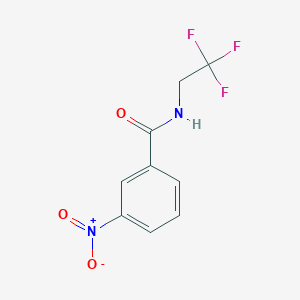
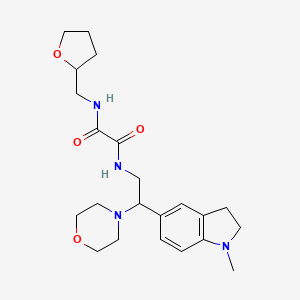



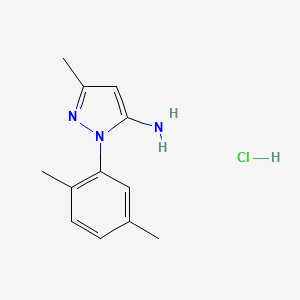
![(Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2811320.png)
